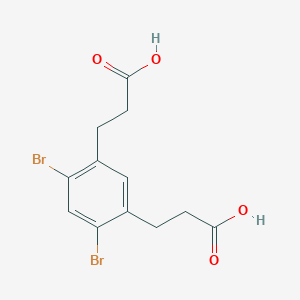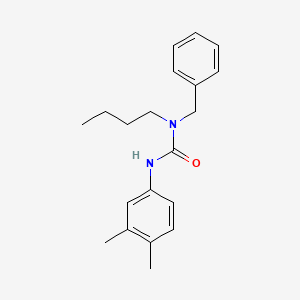![molecular formula C19H27N3O B14390312 1-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)piperidine CAS No. 88138-43-6](/img/structure/B14390312.png)
1-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)piperidine is a complex organic compound that features a unique structure combining an imidazole ring, a phenyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)piperidine typically involves multiple steps, starting with the preparation of intermediate compounds. Common methods include the Debus-Radziszewski synthesis and the Wallach synthesis, which are well-known for constructing imidazole rings . The reaction conditions often involve the use of polar solvents and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, base catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
1-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to modulate the activity of certain proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with a similar structural motif.
Astemizole: Another antihistaminic agent with an imidazole core.
Uniqueness: 1-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)piperidine stands out due to its unique combination of an imidazole ring, phenyl group, and piperidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
88138-43-6 |
|---|---|
Molecular Formula |
C19H27N3O |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-[4-(5-imidazol-1-ylpentoxy)phenyl]piperidine |
InChI |
InChI=1S/C19H27N3O/c1-4-13-22(14-5-1)18-7-9-19(10-8-18)23-16-6-2-3-12-21-15-11-20-17-21/h7-11,15,17H,1-6,12-14,16H2 |
InChI Key |
DXMQVRRMAKTYKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)OCCCCCN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



dimethylsilane](/img/structure/B14390258.png)
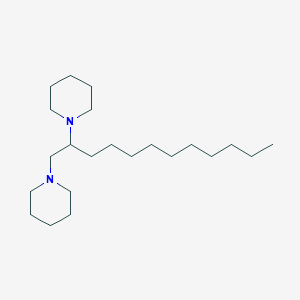
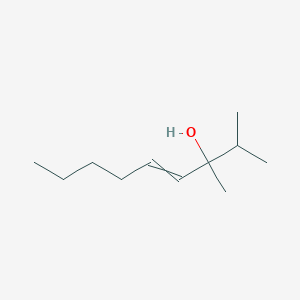
![4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14390263.png)
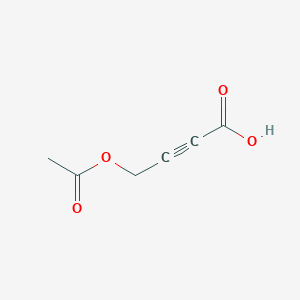
![Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol](/img/structure/B14390271.png)
![2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one](/img/structure/B14390274.png)
![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one](/img/structure/B14390279.png)
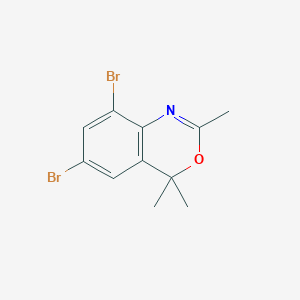
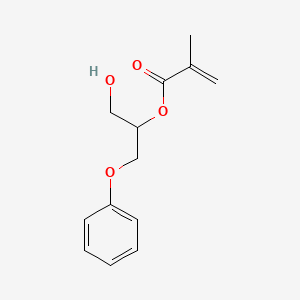
![Decahydro-6,10-methanopyrido[1,2-a]azepine](/img/structure/B14390291.png)
